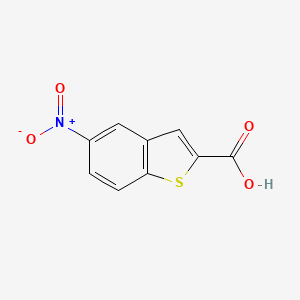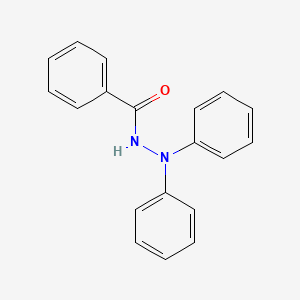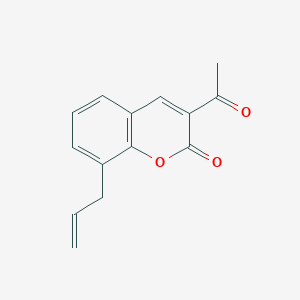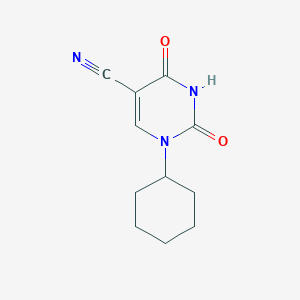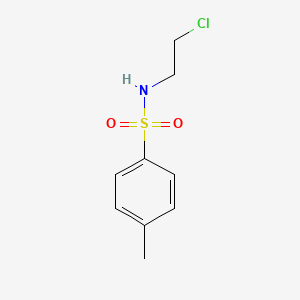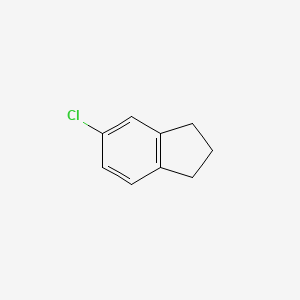
5-氯-2,3-二氢-1H-茚
描述
5-Chloro-2,3-dihydro-1H-indene is a chemical compound . It is also known as 5-chloroindane . The CAS Number of this compound is 60669-08-1 .
Synthesis Analysis
The synthesis of indane, a similar compound to 5-Chloro-2,3-dihydro-1h-indene, is usually produced by hydrogenation of indene . A preparation method of a similar compound, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester, involves replacing solvent dichloromethane in a reaction system with n-hexane .科学研究应用
Biotransformation
5-Chloro-2,3-dihydro-1h-indene can be used in biotransformation processes . Biotransformation is the process of using biological systems, such as microbes or their enzymes, to transform chemical compounds. This process is environment-friendly and economically attractive, offering a sustainable alternative to conventional chemical processes .
Synthesis of Indoxacarb
The compound serves as an intermediate for the synthesis of indoxacarb . Indoxacarb is an oxadiazine pesticide used against lepidopteran larvae .
Chemical Reactions
5-Chloro-1-methylene-2,3-dihydro-1H-indene, a derivative of 5-Chloro-2,3-dihydro-1h-indene, can be used in chemical reactions . For instance, it can be treated with a solution of BH 3-THF complex in THF .
Synthesis of Pyrimidine-derived Indole Ribonucleosides
Pyrimidine-derived indole ribonucleosides can be synthesized using 5-Chloro-2,3-dihydro-1h-indene . These compounds have been tested for in vitro antiproliferative and antiviral activities .
Synthesis of Novel Indolyl and Oxochromenyl Xanthenone Derivatives
5-Chloro-2,3-dihydro-1h-indene can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives . These derivatives have been studied for their potential as anti-HIV-1 agents .
Exploration of Chemical Space
The compound can be used in the exploration of chemical space . This involves the study of new derivatives bearing certain groups to extend accessible chemical space for further identification of kinase inhibitors .
安全和危害
作用机制
Target of Action
5-Chloro-2,3-dihydro-1H-indene, also known as methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is an intermediate in the synthesis of IN-KG 433 . IN-KG 433 is an impurity of Indoxacarb , an oxadiazine pesticide that acts against lepidopteran larvae . Therefore, the primary targets of this compound are likely to be the biological systems of these pests.
属性
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFMUDJBSAEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289639 | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1h-indene | |
CAS RN |
60669-08-1 | |
| Record name | 60669-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on synthesizing baclofen analogues with restricted conformations. Why was 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid (compound 6) synthesized and what was the rationale behind its design?
A1: Compound 6, incorporating the 5-chloro-2,3-dihydro-1H-indene moiety, was designed as a rigid analogue of baclofen. The researchers hypothesized that by locking the molecule into a conformation mimicking the solid-state structure of baclofen, they could achieve enhanced affinity for the GABAB receptor []. This hypothesis stemmed from the observation that the solid-state conformation of baclofen, where the p-chlorophenyl ring is perpendicular to the GABA backbone, might be crucial for its biological activity.
Q2: Despite being designed as a close structural mimic of baclofen in its proposed bioactive conformation, compound 6 was found to be inactive at the GABAB receptor. What explanations were offered for this lack of activity?
A2: The study suggests several potential reasons for the inactivity of compound 6, despite its seemingly ideal structural resemblance to baclofen in its solid-state conformation []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




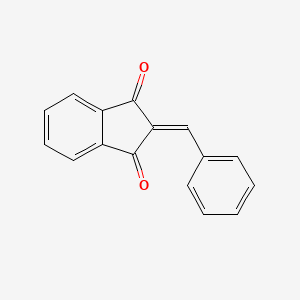
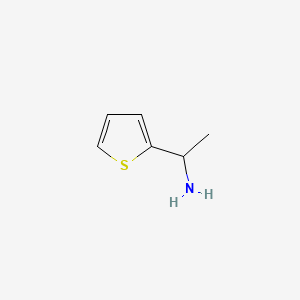

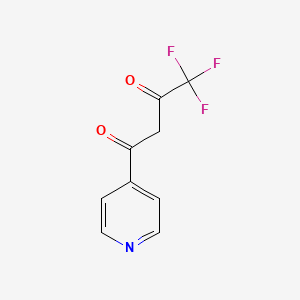
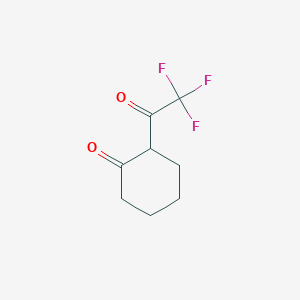

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)
